molecular formula C9H18N2O6 B1148240 (R)-2-Methylpiperazine(L)tartaricacidsalt CAS No. 126458-16-0

(R)-2-Methylpiperazine(L)tartaricacidsalt

Cat. No.: B1148240
CAS No.: 126458-16-0
M. Wt: 250.25
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Description

®-2-Methylpiperazine(L)tartaricacidsalt is a chiral compound that consists of ®-2-methylpiperazine and tartaric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methylpiperazine(L)tartaricacidsalt typically involves the reaction of ®-2-methylpiperazine with tartaric acid. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature and pH conditions to ensure the formation of the desired salt.

Industrial Production Methods

In an industrial setting, the production of ®-2-Methylpiperazine(L)tartaricacidsalt may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or recrystallization.

Chemical Reactions Analysis

Types of Reactions

®-2-Methylpiperazine(L)tartaricacidsalt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Chiral Resolution

One of the primary applications of (R)-2-Methylpiperazine(L)tartaric acid salt is its role in the chiral resolution of pharmaceutical compounds. It is used to create chiral salts that facilitate the separation of enantiomers, which is crucial for the development of drugs with specific therapeutic effects. For instance, it has been utilized in the resolution of racemic mixtures in drug synthesis, enhancing the efficacy and safety profiles of pharmaceutical agents .

Antiviral Activity

(R)-2-Methylpiperazine(L)tartaric acid salt has shown potential antiviral activity. In studies involving various compounds, this salt was synthesized to improve solubility and bioavailability, which are critical for antiviral efficacy. Although some salts did not enhance solubility significantly, they provided a platform for further modifications leading to improved antiviral agents .

Neuroprotective Effects

Research indicates that (R)-2-Methylpiperazine(L)tartaric acid salt exhibits neuroprotective properties. It has been investigated as a potential treatment for neurodegenerative diseases due to its ability to modulate neurotransmitter systems and protect neuronal cells from apoptosis.

Antiviral Efficacy Case Study

In a specific study, (R)-2-Methylpiperazine(L)tartaric acid salt was tested in combination with other compounds for its antiviral efficacy against myxoviruses. The results indicated that while some derivatives showed moderate activity, the presence of the tartaric acid salt improved the pharmacokinetic properties of these compounds, suggesting a pathway for developing more effective antiviral therapies .

Neuroprotective Studies

A series of experiments were conducted to assess the neuroprotective effects of (R)-2-Methylpiperazine(L)tartaric acid salt in animal models of cognitive impairment. The findings demonstrated that administration of this compound led to significant improvements in cognitive function and reduced oxidative stress markers in the brain .

Table 1: Summary of Applications

Application TypeDescriptionKey Findings
Chiral ResolutionSeparation of enantiomers in drug synthesisEnhanced efficacy and safety profiles
Antiviral ActivityImprovement in solubility and bioavailabilityPotential for developing effective antiviral agents
Neuroprotective EffectsProtection against neuronal apoptosisImproved cognitive function in animal models

Mechanism of Action

The mechanism of action of ®-2-Methylpiperazine(L)tartaricacidsalt involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, influencing biological pathways. The tartaric acid component may also play a role in stabilizing the compound and enhancing its solubility.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methylpiperazine(L)tartaricacidsalt: The enantiomer of the compound with similar properties but different biological activity.

    2-Methylpiperazine: The parent compound without the tartaric acid component.

    Piperazine derivatives: Other substituted piperazines with varying chemical and biological properties.

Uniqueness

®-2-Methylpiperazine(L)tartaricacidsalt is unique due to its chiral nature and the presence of both piperazine and tartaric acid components. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

(R)-2-Methylpiperazine(L)tartaric acid salt is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables that highlight its efficacy.

The synthesis of (R)-2-Methylpiperazine(L)tartaric acid salt typically involves the reaction of (R)-2-methylpiperazine with tartaric acid. This process is conducted under controlled conditions to ensure high yield and purity. The compound serves as a chiral building block in the synthesis of complex molecules, enhancing its relevance in drug development.

The biological activity of (R)-2-Methylpiperazine(L)tartaric acid salt is largely attributed to its interaction with various biological targets. The piperazine ring structure allows for interactions with enzymes and receptors, influencing several biological pathways. The presence of tartaric acid enhances the compound's solubility, potentially improving its bioavailability in therapeutic applications.

1. Antiviral Activity

Research has indicated that derivatives of piperazine, including (R)-2-Methylpiperazine(L)tartaric acid salt, exhibit antiviral properties. A study demonstrated that certain piperazine compounds showed significant activity against myxoviruses, suggesting potential applications in antiviral drug design .

2. Enzyme Inhibition

The compound has been investigated for its role as a ligand in biochemical assays, particularly in the context of inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). For instance, N-methylpiperazine derivatives were designed to act as dual inhibitors for MAO-B and AChE, showcasing promising inhibition profiles with IC50 values indicating effective potency .

3. Neuroprotective Effects

Studies have suggested that piperazine derivatives may offer neuroprotective benefits, particularly in the treatment of neurodegenerative disorders. The structural modifications introduced by the methyl group on the piperazine ring have been correlated with enhanced activity against neurodegeneration-related targets .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of various piperazine derivatives, (R)-2-Methylpiperazine(L)tartaric acid salt was tested against a panel of viruses. The results indicated that compounds derived from this salt exhibited low nanomolar EC50 values against certain viral strains, highlighting their potential as antiviral agents .

Case Study 2: Enzyme Inhibition Profile

A comparative analysis of enzyme inhibition showed that (R)-2-Methylpiperazine(L)tartaric acid salt derivatives had significant AChE inhibitory activity. The most potent compound demonstrated an IC50 value of 2.26 μM, indicating strong potential for therapeutic use in conditions like Alzheimer’s disease .

Table 1: Biological Activity Summary

Activity TypeCompoundTarget Enzyme/PathwayIC50 Value (μM)Notes
Antiviral(R)-2-MethylpiperazineMyxovirusesLow nanomolarEffective against multiple strains
Enzyme InhibitionN-methylpiperazine derivativeAChE2.26Dual inhibitor profile
NeuroprotectionPiperazine derivativesNeurodegeneration targetsVariesPotential therapeutic candidate

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing (R)-2-Methylpiperazine (L)-tartaric acid salt, and how are crystallization conditions optimized?

  • Methodological Answer : The salt is typically synthesized via acid-base reaction between (R)-2-methylpiperazine and L-tartaric acid in a polar solvent like acetone. Crystallization is optimized by controlling temperature (−15°C to ambient) and solvent evaporation rates. X-ray powder diffraction (XRPD) is used to confirm crystallinity, as demonstrated in the preparation of Form L tartrate salts .

Q. Which analytical techniques are recommended for quantifying purity and detecting heavy metal impurities in piperazine salts?

  • Methodological Answer : Potentiometric titration with 0.1 M perchloric acid in acetic acid/formic acid mixtures is standard for purity assays. Heavy metal testing involves pH adjustment (pH 3.3) followed by comparison against lead standards using atomic absorption spectroscopy, as outlined in pharmacopeial methods .

Q. How does the choice of tartaric acid enantiomer (L vs. D) impact the salt’s physicochemical properties?

  • Methodological Answer : L-Tartaric acid forms diastereomeric salts with (R)-2-methylpiperazine, influencing solubility and crystal packing. The (2R,3R)-tartaric acid enantiomer is commonly used in food additives due to its hydrogen-bonding patterns, which can stabilize specific supramolecular assemblies .

Advanced Research Questions

Q. What crystallographic strategies resolve enantiomeric configurations in (R)-2-methylpiperazine tartrate salts?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining absolute configuration. Hydrogen-bonding networks (e.g., N–H···O interactions) and torsion angles between the piperazine ring and tartrate anion are analyzed to confirm stereochemistry, as shown in studies of 4-FPP-tartaric acid salts .

Q. How can enantiomeric impurities be resolved during chiral piperazine salt synthesis?

  • Methodological Answer : Chiral resolution via preferential crystallization or chromatography is employed. For example, (S)-isomer contamination in (R)-2-methylpiperazine salts can be minimized using chiral stationary phases (CSPs) or by adjusting tartaric acid stoichiometry .

Q. What role does polymorphism play in the stability and bioavailability of (R)-2-methylpiperazine tartrate salts?

  • Methodological Answer : Polymorphs (e.g., Form L vs. other forms) exhibit differences in melting points and hygroscopicity. Accelerated stability studies under varied humidity/temperature conditions, combined with thermal analysis (TGA/DSC), are used to identify the most stable form for formulation .

Q. How are supramolecular interactions in tartrate salts exploited to enhance drug delivery systems?

  • Methodological Answer : The tartrate anion’s carboxyl and hydroxyl groups facilitate co-crystal formation with APIs, improving solubility. Hydrogen-bonding motifs are mapped via SCXRD, and dissolution rates are tested in biorelevant media to assess delivery efficacy .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported crystallization yields for piperazine-tartrate salts?

  • Methodological Answer : Variations in solvent purity, cooling rates, or seeding practices may cause yield inconsistencies. Reproducibility requires strict adherence to documented conditions (e.g., acetone volume, −15°C incubation) and validation via XRPD to confirm phase purity .

Q. What validation protocols ensure accuracy in impurity profiling of (R)-2-methylpiperazine salts?

  • Methodological Answer : Impurities like enantiomeric residues or degradation products (e.g., N-oxides) are quantified using HPLC with charged aerosol detection (CAD) or LC-MS. Reference standards (e.g., ofloxacin N-oxide hydrochloride) are used for method calibration .

Q. Methodological Tables

Parameter Technique Key Considerations Reference
Purity AssayPotentiometric TitrationUse 0.1 M perchloric acid in acetic acid
Crystal Structure ValidationXRPD/SCXRDAnalyze hydrogen-bonding networks
Enantiomeric PurityChiral HPLCEmploy polysaccharide-based CSPs
Polymorph StabilityTGA/DSCMonitor thermal transitions and mass loss

Properties

IUPAC Name

(3R)-2,3-dihydroxybutanedioic acid;(2R)-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.C4H6O6/c1-5-4-6-2-3-7-5;5-1(3(7)8)2(6)4(9)10/h5-7H,2-4H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-;1-,2?/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFWDZALERPTKN-FQFSTRMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1.[C@@H](C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704903
Record name (2R)-2,3-Dihydroxybutanedioic acid--(2R)-2-methylpiperazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126458-16-0
Record name (2R)-2,3-Dihydroxybutanedioic acid--(2R)-2-methylpiperazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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